3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Overview
Description
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14BrClO3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps. One common method includes the bromination of 4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 4-Bromo-3-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Uniqueness
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and ethoxy groups provides a distinct chemical profile, making it a valuable compound for various synthetic and research applications.
Biological Activity
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.
The compound features several functional groups that contribute to its biological activity:
- Bromine and Chlorine Atoms : These halogens enhance the compound's reactivity and binding affinity to biological targets.
- Ethoxy Group : This group may influence solubility and permeability across biological membranes.
- Aldehyde Functionality : The aldehyde group can participate in various chemical reactions, potentially leading to diverse biological effects.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. The compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to altered cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways critical for cell survival.
- Apoptosis Induction : It may trigger programmed cell death in cancer cells through various signaling cascades.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic enzymes.
Study | Organism Tested | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|---|
E. coli | 32 µg/mL | Effective against gram-negative bacteria | |
S. aureus | 16 µg/mL | Effective against gram-positive bacteria |
Anticancer Activity
Research indicates that the compound may have anticancer properties, potentially through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been shown to reduce the viability of various cancer cell lines.
- Induction of Apoptosis : Studies demonstrate that it can activate apoptotic pathways in cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10 | Induction of apoptosis |
MCF-7 (Breast) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antimicrobial agent .
- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that this compound significantly inhibited growth and induced apoptosis in HeLa cells, with an observed IC50 value of 10 µM . Further investigations into its mechanism revealed activation of caspase pathways, indicating a clear apoptotic effect.
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNBTQNMSYSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199647 | |
Record name | 3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345983-04-2 | |
Record name | 3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345983-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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